2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS number
An In-Depth Technical Guide to 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 73852-88-7)
Abstract: This technical guide provides a comprehensive overview of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a critical building block in modern synthetic organic chemistry. Identified by its CAS Number 73852-88-7, this pinacol boronic ester is an indispensable reagent for the formation of carbon-carbon bonds, most notably through the Suzuki-Miyaura cross-coupling reaction.[1][2][3] This document details the compound's physicochemical properties, outlines a representative synthetic methodology, and offers a field-proven protocol for its application in Suzuki coupling. The underlying mechanistic principles are discussed and visualized to provide researchers, scientists, and drug development professionals with both theoretical and practical insights for its effective utilization.
Core Compound Specifications
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Iodobenzeneboronic Acid Pinacol Ester, is a stable, crystalline solid at room temperature.[3] Its structure incorporates an iodophenyl group, making it an excellent substrate for palladium-catalyzed cross-coupling reactions, and a pinacolborane moiety, which offers superior stability and handling compared to the corresponding boronic acid. The detailed properties are summarized below.
| Property | Value | Source |
| CAS Number | 73852-88-7 | [1][2][3] |
| Molecular Formula | C₁₂H₁₆BIO₂ | [1][3] |
| Molecular Weight | 329.97 g/mol | [1][3] |
| MDL Number | MFCD09953499 | [1] |
| Purity | Typically ≥97% | [3][4] |
| Appearance | White to off-white solid/powder | Inferred from typical appearance of similar compounds |
| Storage Temperature | 2-8°C | [5] |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | [3] |
| LogP | 2.5904 | [3] |
| SMILES | CC1(C)C(C)(C)OB(C2=CC=C(I)C=C2)O1 | [1][3] |
Synthesis and Mechanistic Considerations
The synthesis of aryl pinacol boronic esters is a well-established process in organic chemistry. A common and efficient method involves the direct esterification of the corresponding boronic acid with pinacol.
Representative Synthesis: A suspension of 4-iodophenylboronic acid in an appropriate solvent, such as acetonitrile or dichloromethane, is treated with one equivalent of pinacol. The reaction proceeds at room temperature, and stirring is continued until the solids dissolve, indicating the formation of the pinacol ester and water. The solvent is then removed under reduced pressure to yield the crude product, which is often of sufficient purity for subsequent reactions. This straightforward procedure is analogous to the synthesis of similar aryl pinacol boronic esters.[6] The driving force for this reaction is the removal of water, which can be facilitated by the use of a dehydrating agent like anhydrous magnesium sulfate if necessary.[7]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its use as a coupling partner in the Suzuki-Miyaura reaction.[8] This palladium-catalyzed reaction forms a C-C bond between the aryl group of the boronic ester and an organic halide or triflate, proving indispensable for synthesizing biaryls and other complex molecular architectures found in pharmaceuticals and advanced materials.[8][9][10]
Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving three key steps:[8][9]
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Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (Ar¹-X), forming a Pd(II) complex. The reactivity of the halide is crucial, with the order being I > Br > Cl. The use of an iodophenyl substrate like our title compound for subsequent couplings is therefore highly advantageous.
-
Transmetalation: The boronic ester (Ar²-B(pin)), activated by a base, transfers its aryl group (Ar²) to the palladium center, displacing the halide and forming an Ar¹-Pd-Ar² complex. The base (e.g., K₂CO₃, CsF) is critical for activating the boronate, forming a more nucleophilic borate species which facilitates the transfer.
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex couple and are eliminated, forming the new C-C bond in the final product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which continues the cycle.
Visualization of the Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with an aryl bromide.
Materials:
-
2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv)
-
Aryl bromide (1.1 equiv)
-
Palladium catalyst, e.g., Pd(PPh₃)₄ (2-3 mol%)
-
Base, e.g., aqueous Potassium Carbonate (K₂CO₃) (2M solution, 2.0 equiv)
-
Solvent, e.g., 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To a flame-dried pressure tube or Schlenk flask equipped with a magnetic stir bar, add the 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, the aryl bromide, and the palladium catalyst.
-
Expert Insight: Using a pressure tube is advisable for reactions involving volatile solvents or requiring temperatures above the solvent's boiling point to ensure consistent reaction conditions.[11]
-
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is a critical step as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent and Base Addition: Add the solvent (e.g., dioxane) followed by the aqueous base solution via syringe.
-
Expert Insight: The choice of solvent and base can significantly impact reaction yield. A solvent mixture like Toluene/Dioxane can be used, and the aqueous base provides the necessary hydroxide or carbonate ions to form the active borate species for efficient transmetalation.[11]
-
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (3-12 hours), monitoring by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).[11]
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo. The resulting crude residue is then purified by flash column chromatography on silica gel to yield the pure biaryl product.[11]
Safety, Handling, and Disposal
As a laboratory chemical, 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane requires careful handling.
Hazard Identification: While a specific SDS for the iodo- a anologue was not retrieved, related compounds are classified with the following hazards:
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][14]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[12][14]
-
Handling: Avoid breathing dust.[12] Wash hands thoroughly after handling.[12] Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Recommended storage is often refrigerated at 2-8°C.[5]
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste material should be treated as hazardous chemical waste.[12][14]
References
-
Appchem. 2-(4-Iodophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 73852-88-7. [Link]
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Organic Syntheses. Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. [Link]
-
PubChem. 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. [Link]
-
National Institutes of Health (NIH). Organoborane coupling reactions (Suzuki coupling). [Link]
-
ResearchGate. Synthesis of 2-(5-Bromo-4-hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.... [Link]
-
PubChem. 2-(4-Ethynylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
Masaryk University. (Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. [Link]
-
SciSpace. Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. [Link]
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